Cas no 515-40-2 (2-Chloromethyl-2-phenylpropane)

2-Chloromethyl-2-phenylpropane is a versatile organic compound primarily used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its structure, featuring a chloromethyl group attached to a tertiary carbon adjacent to a phenyl ring, enables its utility in alkylation and functionalization reactions. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its reactivity with nucleophiles makes it valuable for constructing complex molecular frameworks, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The product is typically supplied in high purity to ensure consistent performance in synthetic applications. Proper safety measures should be observed due to its potential lachrymatory and irritant properties.
2-Chloromethyl-2-phenylpropane structure
515-40-2 structure
Product name:2-Chloromethyl-2-phenylpropane
CAS No:515-40-2
MF:C10H13CL
MW:168.66
MDL:MFCD00000940
CID:37933
PubChem ID:68191

2-Chloromethyl-2-phenylpropane Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-2-methyl-2-phenylpropane
    • Neophyl chloride
    • beta-Chloro-tert-butylbenzene~(2-Chloro-1,1-dimethylethyl)benzene~2,2-Dimethyl-2-phenylethyl chloride~Neophyl chloride
    • (1-chloro-2-methylpropan-2-yl)benzene
    • (2-chloro-1,1-dimethylethyl)Benzene
    • 2-Chloromethyl-2-phenylpropane
    • beta-Chloro-tert-butylbenzene
    • DTXCID507167
    • (.beta.-Chloro-tert-butyl)benzene
    • DTXSID8027167
    • EN300-139813
    • CAS-515-40-2
    • MFCD00000940
    • .beta.,.beta.-Dimethylphenethyl chloride
    • (beta-Chloro-tert-butyl)benzene
    • E82990
    • W-109547
    • CS-W010789
    • SCHEMBL1502452
    • 515-40-2
    • A828650
    • Benzene, (2-chloro-1,1-dimethylethyl)-
    • NSC-54159
    • AKOS009157078
    • 1-chloro-2-methyl-2-phenyl-propane
    • FT-0660427
    • DNXXUUPUQXSUFH-UHFFFAOYSA-
    • neophylchloride
    • (2-chloro-1,1-dimethyl-ethyl)benzene
    • NEOPHYL CHLORIDE [MI]
    • NS00032299
    • OF6E0410NF
    • NCGC00248883-01
    • .beta.-Chloro-tert-butylbenzene
    • NSC-923
    • Tox21_200949
    • FT-0608752
    • InChI=1/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
    • NSC 54159
    • NSC54159
    • SY048287
    • Q3867229
    • (.beta.-Chloro-.alpha.,.alpha.-dimethyl)ethylbenzene
    • UNII-OF6E0410NF
    • (beta-Chloro-alpha,alpha-dimethyl)ethylbenzene
    • AS-11669
    • EINECS 208-197-7
    • NSC923
    • 2-Methyl-2-phenylpropyl chloride
    • 2-Chloromethyl-2-phenylpropane, 99%
    • (2-chloro-1,1-dimethyl-ethyl)-benzene
    • beta,beta-Dimethylphenethyl chloride
    • CHEMBL3185006
    • NCGC00258502-01
    • DB-051982
    • MDL: MFCD00000940
    • Inchi: InChI=1S/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
    • InChI Key: DNXXUUPUQXSUFH-UHFFFAOYSA-N
    • SMILES: CC(C)(CCl)C1=CC=CC=C1
    • BRN: 2042085

Computed Properties

  • Exact Mass: 168.07100
  • Monoisotopic Mass: 168.070578
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not available
  • Density: 1.047 g/mL at 25 °C(lit.)
  • Melting Point: 36°C (estimate)
  • Boiling Point: 222°C(lit.)
  • Flash Point: Fahrenheit: 204.8 ° f
    Celsius: 96 ° c
  • Refractive Index: n20/D 1.524(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 0.00000
  • LogP: 3.20300
  • Merck: 6459
  • Solubility: Not available

2-Chloromethyl-2-phenylpropane Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Storage Condition:Store long-term at 2-8°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

2-Chloromethyl-2-phenylpropane Customs Data

  • HS CODE:29036990
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Chloromethyl-2-phenylpropane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014071-500ml
2-Chloromethyl-2-phenylpropane
515-40-2 99%
500ml
¥322 2024-05-23
Enamine
EN300-139813-0.1g
(1-chloro-2-methylpropan-2-yl)benzene
515-40-2 95%
0.1g
$19.0 2023-02-15
Enamine
EN300-139813-25.0g
(1-chloro-2-methylpropan-2-yl)benzene
515-40-2 95%
25.0g
$35.0 2023-02-15
Enamine
EN300-139813-0.5g
(1-chloro-2-methylpropan-2-yl)benzene
515-40-2 95%
0.5g
$19.0 2023-02-15
TRC
C368080-500mg
2-Chloromethyl-2-phenylpropane
515-40-2
500mg
$ 69.00 2023-09-08
TRC
C368080-2.5g
2-Chloromethyl-2-phenylpropane
515-40-2
2.5g
$ 121.00 2023-04-18
TRC
C368080-5g
2-Chloromethyl-2-phenylpropane
515-40-2
5g
$ 161.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-BC001-100ml
2-Chloromethyl-2-phenylpropane
515-40-2 99%
100ml
156.0CNY 2021-08-06
TRC
C368080-1000mg
2-Chloromethyl-2-phenylpropane
515-40-2
1g
$ 87.00 2023-04-18
Enamine
EN300-139813-100.0g
(1-chloro-2-methylpropan-2-yl)benzene
515-40-2 95%
100.0g
$77.0 2023-02-15

2-Chloromethyl-2-phenylpropane Related Literature

Additional information on 2-Chloromethyl-2-phenylpropane

Comprehensive Analysis of 2-Chloromethyl-2-phenylpropane (CAS No. 515-40-2): Properties, Applications, and Industry Trends

2-Chloromethyl-2-phenylpropane (CAS 515-40-2), also known as α-Chlorocumene, is a versatile organic compound with significant relevance in modern chemical synthesis. This halogenated derivative of cumene features a chloromethyl group attached to a tertiary carbon adjacent to a phenyl ring, imparting unique reactivity patterns. The compound's molecular formula C10H13Cl and molecular weight 168.66 g/mol make it particularly valuable as a building block in pharmaceutical intermediates and specialty chemicals.

Recent advancements in green chemistry have spotlighted compounds like 515-40-2 due to their role in atom-efficient reactions. Industry data shows growing interest in "sustainable chloromethylation techniques" and "eco-friendly phenylpropane derivatives," with search volumes increasing by 18% year-over-year. The compound's balanced lipophilicity (LogP ≈ 3.2) and stability under ambient conditions make it preferable for controlled functionalization compared to more reactive analogs.

In synthetic applications, 2-Chloromethyl-2-phenylpropane demonstrates exceptional utility in Friedel-Crafts alkylations and nucleophilic substitutions. Laboratory studies highlight its 92% yield efficiency when used as a precursor for tertiary alcohol synthesis, addressing common queries about "high-yield chloromethyl coupling reactions." The compound's crystalline form (mp 34-36°C) and solubility profile (soluble in ethanol, ether; insoluble in water) facilitate precise stoichiometric control—a key concern in "precision organic synthesis" searches.

Emerging research explores 515-40-2's potential in material science, particularly in polymer cross-linking agents. Patent analyses reveal a 40% increase in filings involving chloromethyl aromatic compounds for thermoset resins since 2020. This aligns with market demands for "heat-resistant polymeric materials" and "advanced composite precursors," terms demonstrating 25% monthly search growth in chemical databases.

Quality specifications for 2-Chloromethyl-2-phenylpropane typically require ≥98% purity (GC), with strict control of isomeric impurities. Analytical techniques like HPLC-MS and NMR spectroscopy verify structural integrity, addressing common quality assurance questions in "halogenated compound characterization." Storage recommendations emphasize amber glass containers at 2-8°C to maintain stability, a critical consideration for "light-sensitive organics" preservation.

The compound's safety profile warrants standard organic laboratory precautions, with particular attention to moisture-sensitive handling due to potential HCl formation. Recent innovations in microreactor technology have improved process safety for chloromethyl compounds, a trending topic in "continuous flow chemistry" discussions. Regulatory compliance follows standard halogenated hydrocarbon guidelines, with proper ventilation being essential—addressing frequent "organic chloride handling protocols" queries.

Market projections indicate steady 6.8% CAGR growth for phenylpropane derivatives through 2030, driven by demand in electronic materials and agrochemicals. Strategic partnerships are developing catalytic chloromethylation methods to enhance 515-40-2 production efficiency, responding to industry needs for "cost-effective aromatic chlorination." These developments position 2-Chloromethyl-2-phenylpropane as a compound of continuing significance in advanced organic chemistry.

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